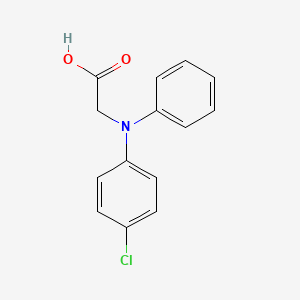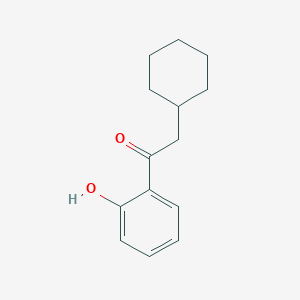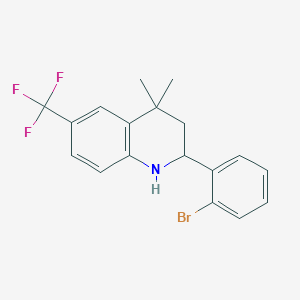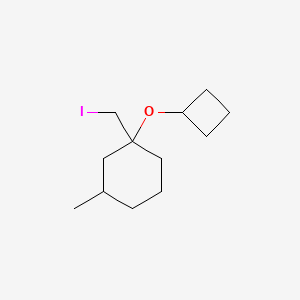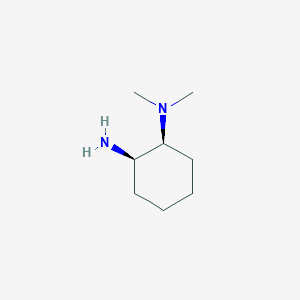![molecular formula C9H10FNS B13086567 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a fluorine atom at the 7th position and a tetrahydrobenzo[f][1,4]thiazepine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the direct alkylation of 4-(7-methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine with alkyl bromide, followed by cleavage of the protecting group . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For instance, it can stabilize ryanodine receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum Ca2+ load by activating Ca2±dependent ATPase 2a (SERCA2a) . These interactions help regulate calcium ion concentrations in cardiac muscle cells, which is crucial for proper heart function.
類似化合物との比較
- 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Comparison: Compared to these similar compounds, 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to its specific fluorine substitution at the 7th position, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C9H10FNS |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10FNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
InChIキー |
MJKYPBAXVHYWEY-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C(CN1)C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


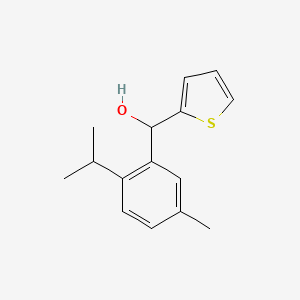
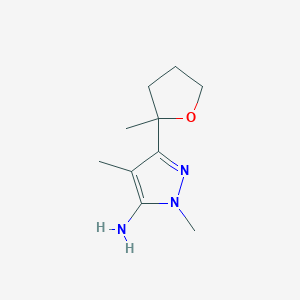
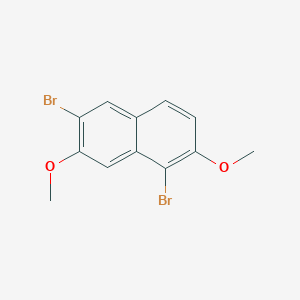
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
